molecular formula C5H7NO4 B150529 methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 132682-22-5

methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No. B150529
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-VKHMYHEASA-N
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Description

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is a compound that is part of a broader class of organic molecules known as oxazolidinones. These compounds are characterized by a five-membered ring containing oxygen and nitrogen atoms and have been of interest in the synthesis of various oligomers and polymers due to their potential to form ordered structures .

Synthesis Analysis

The synthesis of related oxazolidinone compounds involves several steps, starting with the preparation of N-Boc β-amino methyl esters. These esters are then transformed into aziridines, which are subsequently rearranged into oxazolidin-2-ones. In one approach, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones is achieved by cyclization of benzyl-N-Boc-(3R)-aminobutanoate into the corresponding aziridine and then rearranging it to the target oxazolidin-2-one using a Lewis acid catalyst like Sn(OTf)2 . Another method involves the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones through the intermediate formation of N-Boc aziridines, followed by a Lewis acid-catalyzed rearrangement .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been studied using crystallography. For instance, enantiomerically pure forms of (2S,4S)- and (2R,4R)-2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde have been obtained and analyzed. The crystal structures revealed an envelope conformation of the oxazolidine moiety, which is a common feature in this class of compounds .

Chemical Reactions Analysis

Oxazolidinones can undergo various chemical reactions, including ring transformations. For example, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives were synthesized and subjected to acid hydrolysis, leading to a new ring transformation and the formation of 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives . These transformations highlight the reactivity and versatility of the oxazolidinone ring system.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate are not detailed in the provided papers, oxazolidinones, in general, are known for their ability to form stable ordered structures, as suggested by the 1H NMR spectra of synthesized oligomers . The stability and ordered folding of these molecules are significant for their potential applications in designing foldamers and other synthetic polymers.

Scientific Research Applications

Pseudopeptide Foldamers

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate has been used as a building block for pseudopeptide foldamers. These foldamers, showing poly(L-Pro)n II like helical conformation, are stabilized by intramolecular hydrogen bonds and offer robust templates for various applications (Tomasini et al., 2003).

Hydrogen Bonds and π-π Stacking Interactions

This compound is also involved in the study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are essential in the crystal structures of oxazolidinecarbohydrazides (Nogueira et al., 2015).

Synthesis and Structural Characterization

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate plays a significant role in the synthesis and structural characterization of novel complexes, such as copper(II) dichloride and ruthenium(III) trichloride complexes (Tsuno et al., 2012).

Hydroformylation

It's used in hydroformylation processes, serving as a precursor for the synthesis of important intermediates for homochiral amino acid derivatives (Kollár & Sándor, 1993).

Optical Resolution of Carboxylic and Amino Acids

The compound is instrumental in the optical resolution of racemic carboxylic and amino acids, showcasing its importance in analytical separations (Nagao et al., 1985).

Chiral Dirhodium Catalysts

It also finds application in the design and synthesis of chiral dirhodium catalysts for asymmetric aziridination and cyclopropanation reactions (Kang et al., 2015).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on a compound’s potential hazards, including physical, environmental, and health hazards. It also includes first aid measures, firefighting measures, and measures for accidental release.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWTVKXOORXAZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Methyl 2-oxooxazolidine-4-carboxylate

Synthesis routes and methods

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fürstner, D Kirk, MDB Fenster, C Aïssa… - … A European Journal, 2007 - Wiley Online Library
Deliberate digression from the blueprint of the total syntheses of latrunculin A (1) and latrunculin B (2) reported in the accompanying paper allowed for the preparation of a focused …
C Intramolecular
Number of citations: 0

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